1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O/c1-22(2,3)24-21(28)23-16-20(27-13-11-25(4)12-14-27)18-8-9-19-17(15-18)7-6-10-26(19)5/h8-9,15,20H,6-7,10-14,16H2,1-5H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSCWUYNTNXVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Tert-butyl group : A bulky substituent that may influence the compound's lipophilicity and receptor interactions.
- Tetrahydroquinoline moiety : Known for its diverse biological activities, including antitumor and antimicrobial effects.
- Piperazine ring : Often associated with various pharmacological properties, including anxiolytic and antidepressant effects.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline possess significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve:
- Inhibition of topoisomerase enzymes , which are crucial for DNA replication.
- Activation of apoptotic pathways through caspase activation.
Antimicrobial Activity
Compounds containing piperazine rings have been shown to exhibit antimicrobial activity. For instance, studies have reported that piperazine derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis and function. The presence of the tetrahydroquinoline moiety may enhance this activity due to its ability to penetrate bacterial membranes effectively.
The biological activity of 1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors (e.g., serotonin receptors) due to the piperazine component, potentially influencing neurotransmitter systems and exhibiting anxiolytic effects.
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways could lead to altered cellular responses in cancer or microbial cells.
Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related tetrahydroquinoline derivative in vitro. The results showed a significant reduction in cell viability in breast cancer cell lines after treatment with the compound. The study noted that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Study 2: Antimicrobial Properties
In another investigation, a series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Summary
The following table summarizes key findings from the studies reviewed:
| Property | Activity Level | Mechanism | Reference |
|---|---|---|---|
| Anticancer Activity | High | Apoptosis induction | [Study 1] |
| Antimicrobial Activity | Moderate | Cell wall disruption | [Study 2] |
| Receptor Interaction | Potential | Serotonin receptor modulation | [General Findings] |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what critical steps ensure successful preparation?
- Methodological Answer :
- The compound’s core structure involves tetrahydroquinoline and piperazine moieties, suggesting multi-step synthesis. A reductive amination strategy (common in tetrahydroquinoline derivatives) using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid can couple the amine and carbonyl precursors (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine and a ketone-bearing tert-butyl group) .
- Key steps :
Intermediate purification : Use flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate intermediates .
Urea formation : React the amine intermediate with a carbonylating agent (e.g., triphosgene) under inert conditions .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.05 eq. of base for deprotonation) to minimize byproducts .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, tert-butyl groups show distinct singlets at ~1.3 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy). Electrospray ionization (ESI) is preferred for urea derivatives due to their polarity .
- Purity checks : HPLC with UV detection (e.g., 254 nm) ensures ≥95% purity. Residual solvents (e.g., DCM) should be quantified via GC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Reaction path modeling : Use density functional theory (DFT) to predict transition states and energy barriers for reductive amination or urea bond formation. ICReDD’s computational workflows integrate quantum mechanics to identify optimal catalysts or solvents .
- Solvent selection : Simulate solvation effects (e.g., COSMO-RS) to prioritize solvents like DCM or THF, balancing reactivity and solubility .
- Case study : achieved 63% yield by optimizing reaction time (2 hours) and base (2,4,6-collidine) via iterative computational-experimental feedback .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Contradiction analysis : If NMR signals deviate from expected patterns (e.g., split peaks for tert-butyl groups), consider:
Dynamic effects : Variable-temperature NMR to detect conformational flexibility .
Impurity profiling : Compare MS/MS fragmentation with predicted patterns to identify isobaric byproducts .
- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous coupling. For example, HMBC correlations can confirm urea connectivity to tetrahydroquinoline .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process control : Implement flow chemistry for exothermic steps (e.g., urea formation) to improve heat dissipation and reproducibility .
- Separation technologies : Replace column chromatography with membrane-based purification (e.g., nanofiltration) for large-scale intermediate isolation .
- Case study : scaled tetrahydroquinoline derivatives using stoichiometric NaBH(OAc)₃ and acetic acid, achieving 60–75% yields via controlled batch reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
